2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate
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Overview
Description
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate is a complex organic compound with significant applications in various fields of scientific research. This compound is a derivative of glucose and features multiple acetyl groups, an acetamido group, and an isothiocyanate functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the acetamido group. The isothiocyanate group is then introduced through a reaction with thiophosgene or a similar reagent. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Hydrochloric Acid or Sodium Hydroxide: Used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, substituted isothiocyanates, and various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe in glycomics.
Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial and viral infections.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The acetyl groups can also be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-alpha-d-glucopyranosyl chloride
- 2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-alpha-d-galactopyranosyl chloride
Uniqueness
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to its chloride counterparts. This makes it particularly valuable in applications requiring specific covalent modifications of biomolecules .
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-isothiocyanatooxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O8S/c1-7(18)17-12-14(24-10(4)21)13(23-9(3)20)11(5-22-8(2)19)25-15(12)16-6-26/h11-15H,5H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDNJALVHCMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=C=S)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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